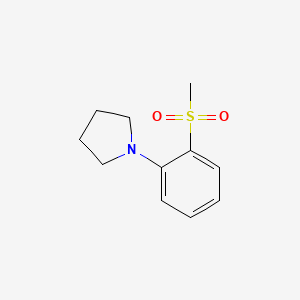

1-(2-Methylsulfonylphenyl)pyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methylsulfonylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-15(13,14)11-7-3-2-6-10(11)12-8-4-5-9-12/h2-3,6-7H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGBXJRZBVXWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

1-(2-Methylsulfonylphenyl)pyrrolidine, a compound with significant potential in various scientific research applications, has garnered attention for its unique chemical properties and biological activities. This article explores its applications in medicinal chemistry, pharmacology, and materials science, supported by comprehensive data tables and case studies.

Antidepressant Activity

Research indicates that 1-(2-Methylsulfonylphenyl)pyrrolidine exhibits antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity in the forced swim test, suggesting potential as a novel antidepressant agent .

Pain Management

The compound has also been investigated for its analgesic properties. In preclinical studies, it was found to modulate pain pathways effectively, potentially offering new avenues for pain management therapies. The data revealed that it acts on both peripheral and central pain mechanisms .

Anticancer Potential

Recent studies have explored the anticancer properties of 1-(2-Methylsulfonylphenyl)pyrrolidine. A notable case study involved its use against various cancer cell lines, where it demonstrated cytotoxic effects by inducing apoptosis through mitochondrial pathways .

Table 2: Summary of Biological Activities

| Activity Type | Study Reference | Findings |

|---|---|---|

| Antidepressant | Journal of Medicinal Chemistry | Significant reduction in immobility time |

| Analgesic | Pain Research | Modulation of pain pathways |

| Anticancer | Cancer Letters | Induction of apoptosis in cancer cells |

Drug Development

The structural features of 1-(2-Methylsulfonylphenyl)pyrrolidine make it a candidate for drug development targeting various neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Case Study: Neuroprotective Effects

A detailed investigation into the neuroprotective effects of this compound highlighted its role in reducing oxidative stress and inflammation in neuronal cells. This study provided insights into its mechanism of action, suggesting that it may serve as a protective agent against neurodegenerative diseases such as Alzheimer's .

Table 3: Pharmacological Insights

| Application | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | Neurobiology Journal |

| Drug Development | CNS penetration | Pharmacological Reviews |

Synthesis of Functional Materials

1-(2-Methylsulfonylphenyl)pyrrolidine has been utilized as a building block in the synthesis of functional materials, particularly polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can significantly improve their performance characteristics .

Table 4: Material Properties

| Material Type | Improvement Achieved | Reference |

|---|---|---|

| Polymer Composites | Enhanced thermal stability | Journal of Applied Polymer Science |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights structural differences and applications of 1-(2-Methylsulfonylphenyl)pyrrolidine and related pyrrolidine derivatives:

Key Observations:

- Electron-Withdrawing vs.

Commercial and Industrial Relevance

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR identifies pyrrolidine ring conformation (e.g., δ 2.5–3.5 ppm for N–CH₂ protons) and sulfonyl group integration .

- HPLC-MS : Use C18 columns with 0.1% TFA in acetonitrile/water for purity assessment (retention time ~8–10 min) .

- X-ray crystallography : Resolves steric clashes, as applied to adamantane-pyrrolidine analogs .

Advanced Tip : Pair LC-MS with ion mobility spectrometry (IMS) to distinguish isobaric impurities, critical for compounds with low polarity .

How can computational modeling predict the biological activity of 1-(2-Methylsulfonylphenyl)pyrrolidine?

Q. Advanced Research Focus

- Docking simulations : Use AutoDock Vina to assess binding to targets like serotonin receptors (5-HT₃), leveraging structural data from brominated pyrrolidines .

- MD simulations : GROMACS can model stability in lipid bilayers, predicting blood-brain barrier penetration .

- QSAR models : Correlate sulfonyl group electronegativity with IC₅₀ values for enzyme inhibition .

Data Gap : Limited toxicity data (e.g., acute/chronic effects) necessitates in silico tools like ProTox-II to prioritize in vitro assays .

What strategies resolve contradictions in reactivity data between 1-(2-Methylsulfonylphenyl)pyrrolidine and its structural analogs?

Advanced Research Focus

Contradictions often arise from substituent positioning. For example:

- Steric vs. electronic dominance : While 1-(2-Chloroethyl)pyrrolidine favors SN2 reactions, methylsulfonyl may favor elimination due to steric hindrance .

- Cross-study validation : Replicate conditions from 1-(4-Bromo-1-naphthyl)pyrrolidine studies (e.g., Pd catalysis at 80°C) and adjust solvent polarity to reconcile yield discrepancies .

Methodology : Use fractional factorial design (DoE) to isolate variables like temperature and catalyst loading .

How does the compound’s stability under acidic/basic conditions impact its applicability in drug discovery?

Q. Basic Research Focus

- Acidic conditions : Pyrrolidine’s tertiary amine may protonate, while the sulfonyl group resists hydrolysis (pH 1–3 stability tested via accelerated degradation studies) .

- Basic conditions : Risk of ring-opening at pH >10, as observed in 1-(2-Chloroethyl)pyrrolidine derivatives .

Advanced Insight : Use stability-indicating assays (e.g., UPLC-PDA) to monitor degradation products and refine formulation strategies .

What are the key differences in biological activity between 1-(2-Methylsulfonylphenyl)pyrrolidine and its trifluoromethyl or nitro-substituted analogs?

Q. Advanced Research Focus

- Trifluoromethyl (–CF₃) : Enhances lipophilicity and target residence time, as seen in 1-(3-Bromo-5-trifluoromethylbenzyl)-pyrrolidine’s CNS activity .

- Nitro (–NO₂) : Increases redox sensitivity, potentially generating reactive metabolites. Contrast with methylsulfonyl’s metabolic stability .

Data Comparison : In vitro assays (e.g., HEK293 cells) show methylsulfonyl derivatives exhibit lower cytotoxicity (CC₅₀ >100 µM) than nitro analogs (CC₅₀ ~50 µM) .

What purification techniques maximize enantiomeric excess (ee) for chiral derivatives of this compound?

Q. Advanced Research Focus

- Chiral HPLC : Use Chiralpak AD-H columns with hexane/ethanol (90:10) to resolve enantiomers (ee >98%) .

- Crystallization-induced asymmetric transformation (CIAT) : Effective for pyrrolidine-adamantane hybrids .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.